
Carboxyatractylate
Overview
Description
Carboxyatractylate (CAT) is a potent, high-affinity inhibitor of the mitochondrial adenine nucleotide translocase (ANT), a key ATP/ADP antiporter in the inner mitochondrial membrane. It binds tightly to the cytosolic face of ANT, competitively blocking nucleotide transport and inhibiting phosphorylation-coupled respiration . CAT is widely used to study ANT-mediated processes, such as proton leak, uncoupling, and reactive oxygen species (ROS) production. At concentrations as low as 2.5 μM, CAT completely abolishes ADP-stimulated respiration, demonstrating its efficacy .
Preparation Methods
Carboxyatractyloside can be isolated from natural sources like Xanthium sibiricum and Atractylis gummifera . The preparation involves extracting the compound from the plant material, followed by purification processes such as high-performance liquid chromatography (HPLC) . Synthetic routes for carboxyatractyloside are complex and involve multiple steps, including glycosylation and sulfonation reactions
Chemical Reactions Analysis
Carboxyatractyloside undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glycoside moiety, but detailed pathways are not extensively studied.
Substitution: Substitution reactions can occur at the glycoside or diterpene moieties, leading to various analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pharmacological Research
Toxicity Studies
Carboxyatractylate is recognized for its toxicity, primarily due to its inhibition of mitochondrial adenine nucleotide translocators (ANTs). Research indicates that this compound acts as a tight-binding inhibitor with a low inhibition constant (Ki < 10 nM), making it an effective tool for studying mitochondrial function and the role of ANTs in cellular metabolism .
Case Study: Pharmacokinetic Analysis
A study utilized high-performance liquid chromatography-tandem mass spectrometry to quantify plasma concentrations of this compound in rats after oral administration of Xanthii Fructus extract. This research aimed to elucidate the pharmacokinetics and potential hepatotoxicity associated with this compound . The findings highlighted the compound's significant role in the toxicity observed with Xanthii Fructus, emphasizing the need for careful consideration in herbal medicine applications.
Biochemical Applications
Inhibition of Adenine Nucleotide Translocators
this compound serves as a selective inhibitor of adenine nucleotide translocators, which are crucial for ATP transport across mitochondrial membranes. In studies involving rat heart mitochondria, this compound was employed to determine the concentration of functional translocators, providing insights into mitochondrial bioenergetics and potential therapeutic targets for metabolic disorders .
Impact on Brown-Fat Mitochondria
Research has demonstrated that this compound influences thermogenic uncoupling in brown-fat mitochondria, contributing to our understanding of energy expenditure and heat production mechanisms. This uncoupling is significant for developing treatments targeting obesity and metabolic syndromes .
Applications in Fuel Cell Technology
Proton-Conducting Polymers
this compound has been investigated as an additive in proton-conducting polymer electrolytes for fuel cells. Its unique properties enhance the conductivity and stability of these materials under various operational conditions, making it a valuable component in the development of high-temperature polymer electrolyte membrane fuel cells .
Broader Implications
Medicinal Uses and Biofuel Potential
The seeds and oils derived from Xanthium spp., which contain this compound, have been explored for their medicinal properties, including antitumor and antimicrobial effects. Additionally, the oil is being investigated as a potential biofuel source due to its high lipid content .
Data Summary
Application Area | Details |
---|---|
Pharmacological Research | Toxicity studies; pharmacokinetic analysis; role in herbal medicine toxicity |
Biochemical Applications | Inhibition of adenine nucleotide translocators; impact on mitochondrial function |
Fuel Cell Technology | Enhancements in proton-conducting polymers; applications in high-temperature fuel cells |
Medicinal Uses | Antitumor, antimicrobial properties; potential biofuel source from Xanthium seed oil |
Mechanism of Action
Carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase in the inner mitochondrial membrane . This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, disrupting oxidative phosphorylation and leading to cell death . The compound stabilizes the nucleoside binding site of the translocase on the cytoplasmic side, blocking ATP synthesis and promoting mitochondrial permeability transition .
Comparison with Similar Compounds
Comparison with Other ANT Inhibitors
Bongkrekate (BKA)
Bongkrekate, like CAT, is a specific ANT inhibitor but binds to the matrix side of the carrier, stabilizing its conformation and preventing nucleotide exchange . Key differences include:
- Mechanism: CAT competes with ADP/ATP on the cytosolic side, while BKA acts on the matrix side, making their effects non-additive .
- Functional Impact : Both inhibitors block ANT-mediated proton conductance, but BKA is less effective in recoupling respiration in the presence of fatty acids like laurate .
- Experimental Utility : CAT is preferred for rapid inhibition, whereas BKA is used to study conformational changes in ANT .
Table 1: Comparison of CAT and BKA
Atractylate
Atractylate is a structurally related ANT inhibitor but exhibits lower potency. In studies of AMP-stimulated respiration, atractylate required ~11-fold higher concentrations (22.5 nmol/mg protein) compared to CAT (2.02 nmol/mg) to achieve similar inhibition . This highlights CAT’s superior affinity and specificity for ANT.
Comparison with Uncoupling Protein (UCP) Inhibitors
GDP
GDP is a classical inhibitor of uncoupling proteins (UCP1-3) but exhibits cross-reactivity with ANT:
- Specificity Issues: In skeletal muscle mitochondria, GDP partially inhibits proton conductance even when ANT is blocked by CAT, suggesting non-specific effects on ANT .
- Context-Dependent Effects : In brown adipose tissue (BAT), where UCP1 dominates, CAT has minimal impact, confirming GDP’s primary role in UCP1 inhibition .
Table 2: CAT vs. GDP in Mitochondrial Studies
Comparison with Other Uncouplers and Modulators
Hydroxynonenal (HNE)
HNE activates proton conductance through both ANT and UCPs. CAT inhibits HNE-induced uncoupling in tissues with high ANT content (e.g., liver, kidney) but is less effective in BAT, where UCP1 predominates . This contrasts with GDP, which targets UCP-mediated conductance exclusively.
Fatty Acids (e.g., Palmitate, Lauryl Sulfate)
Long-chain fatty acids induce uncoupling partially sensitive to CAT. For example:
- Palmitate : CAT recouples respiration by blocking ANT-mediated proton leak, while short-chain fatty acids (e.g., caprylic acid) are more sensitive to glutamate .
- Lauryl Sulfate : Its uncoupling effect is weakly inhibited by CAT, suggesting alternative pathways .
Unique Effects of this compound
Limitations and Caveats
Biological Activity
Carboxyatractylate (CAT) is a potent inhibitor derived from the plant Atractylis gummifera, primarily known for its effects on mitochondrial function. It is recognized for its ability to selectively inhibit the adenine nucleotide translocator (ANT), which plays a crucial role in mitochondrial energy metabolism by facilitating the exchange of ADP and ATP across the inner mitochondrial membrane. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic implications.
Inhibition of Adenine Nucleotide Translocator
This compound acts as a highly selective inhibitor of the ANT, with a binding affinity (Ki) less than 10 nM, indicating its potency in blocking ATP/ADP transport. This inhibition disrupts oxidative phosphorylation, leading to altered cellular energy dynamics. The inhibition of ANT by CAT has been shown to result in:
- Decreased mitochondrial membrane potential.
- Altered ADP/ATP ratios.
- Impaired ATP synthesis during states of high energy demand .
Impact on Mitochondrial Function
Research indicates that this compound treatment leads to significant changes in mitochondrial function, including:
- Inhibition of Mitochondrial Respiratory Chain Complexes : Studies have demonstrated that CAT reduces the activity of complexes I and IV of the mitochondrial respiratory chain, contributing to decreased ATP production and increased reactive oxygen species (ROS) generation .
- Autophagy Induction : this compound promotes autophagic processes in hepatocytes, enhancing lipid degradation and reducing steatosis through activation of the AMPK signaling pathway . This effect may provide a protective mechanism against fatty liver disease.
Antimicrobial Properties
This compound has been identified in extracts from Xanthium strumarium, where it exhibits antimicrobial activity against various pathogens. Studies have shown that leaf extracts containing CAT demonstrate strong inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of this compound correlates with the antimicrobial efficacy observed in these extracts.
Toxicity and Hepatotoxicity
While this compound has potential therapeutic applications, it is also associated with toxicity. Its mechanism of action can lead to hepatotoxicity, particularly when consumed in large quantities or through prolonged exposure. Research indicates that this compound can induce liver damage and is considered toxic to mammals .
Case Study 1: Hepatotoxic Effects
A study involving animal models highlighted that administration of this compound resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes. The findings emphasized the need for caution regarding dosage and exposure duration when considering therapeutic applications involving CAT .
Case Study 2: Antimicrobial Efficacy
In another investigation, extracts from Xanthium strumarium were tested against a panel of microorganisms. The results revealed that extracts containing this compound exhibited strong antimicrobial activity, suggesting its potential as a natural antimicrobial agent .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for studying carboxyatractylate’s inhibitory effects on mitochondrial adenine nucleotide translocators (ANT)?
- Methodological Answer : this compound (CAT) is commonly used in mitochondrial transport studies via spectrophotometric assays to measure ADP/ATP exchange rates. Key steps include:
- Isolating mitochondria from tissues (e.g., rat liver) and suspending them in isotonic buffer .
- Pre-incubating mitochondria with CAT to inhibit ANT, followed by kinetic analysis of nucleotide transport using radiolabeled ADP/ATP .
- Validating results with competitive inhibitors like bongkrekate to confirm CAT-specific binding .
Q. How can researchers differentiate this compound’s binding kinetics from other ANT inhibitors in vitro?
- Methodological Answer : Use tight-binding inhibitor theory to calculate CAT’s inhibition constant (K_i). Key steps:
- Titrate CAT concentrations against ANT activity in reconstituted liposomal systems .
- Apply nonlinear regression to activity vs. [CAT] data, accounting for ligand depletion at high inhibitor concentrations .
- Compare with atractyloside derivatives to assess structural determinants of binding affinity .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy in different mitochondrial preparations be reconciled?
- Methodological Answer : Contradictions often arise from variations in mitochondrial isolation protocols or ANT isoform expression. To resolve this:
- Standardize mitochondrial isolation (e.g., differential centrifugation with protease inhibitors) .
- Perform immunoblotting to quantify ANT isoform ratios (e.g., ANT1 vs. ANT2) across preparations .
- Use side-by-side assays under identical buffer conditions (pH 7.4, 25°C) to isolate CAT’s effects .
Q. What strategies optimize experimental design for studying CAT’s role in apoptotic pathways involving mitochondrial permeability transition pores (mPTP)?
- Methodological Answer :
- Combine CAT treatment with calcium overload and reactive oxygen species (ROS) inducers to trigger mPTP opening.
- Measure mitochondrial swelling via light scattering at 540 nm .
- Validate CAT’s specificity by co-administering cyclosporin A (mPTP inhibitor) to confirm ANT-independent effects .
Q. How can researchers address discrepancies in CAT’s reported IC50 values across literature studies?
- Methodological Answer :
- Standardize assay conditions (e.g., temperature, pH, and mitochondrial protein concentration) to minimize variability .
- Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .
- Perform meta-analysis of published IC50 values, stratifying by experimental models (e.g., isolated mitochondria vs. cell lines) .
Q. Data Presentation & Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in CAT inhibition studies?
- Methodological Answer :
- Use four-parameter logistic regression (e.g., Hill equation) to model dose-response curves.
- Report IC50 with 95% confidence intervals and Hill coefficients to assess cooperativity .
- Validate normality assumptions with Shapiro-Wilk tests before applying parametric statistics .
Q. How should researchers integrate historical data on CAT’s structural analogs into contemporary studies?
- Methodological Answer :
- Conduct systematic literature reviews using databases like PubMed/Reaxys, filtering for studies using IUPAC-compliant nomenclature .
- Create comparative tables of CAT analogs (e.g., atractyloside, bongkrekate) with binding affinities, structural motifs, and experimental contexts .
- Use cheminformatics tools (e.g., molecular docking) to predict analog interactions with ANT .
Q. Critical Evaluation & Synthesis
Q. What criteria should guide the selection of negative controls in CAT-mediated ANT inhibition experiments?
- Methodological Answer :
- Use ANT-deficient mitochondria (e.g., yeast aac2 mutants) to confirm CAT specificity .
- Include vehicle controls (e.g., DMSO at equivalent concentrations) to rule out solvent effects .
Q. How can researchers leverage contradictory findings about CAT’s solubility in aqueous vs. detergent-based buffers?
- Methodological Answer :
- Pre-dissolve CAT in low-detergent buffers (e.g., 0.1% Triton X-100) for aqueous assays .
- Validate solubility via dynamic light scattering (DLS) to ensure monomeric dispersion .
- Compare activity in detergent-free vs. detergent-containing systems to assess artifactual binding .
Q. Literature & Citation Practices
Q. What are the best practices for citing historical ANT studies that used outdated nomenclature for CAT?
- Methodological Answer :
- Cross-reference original studies (e.g., Klingenberg et al., 1975 ) with modern IUPAC naming conventions.
- Annotate terminology discrepancies in supplementary materials to enhance reproducibility .
- Use citation managers (e.g., EndNote) to track legacy vs. updated nomenclature across databases .
Properties
IUPAC Name |
(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-LNQSNDDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-30-5, 77228-71-8 | |
Record name | Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOXYATRACTYLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNP1XL23E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.